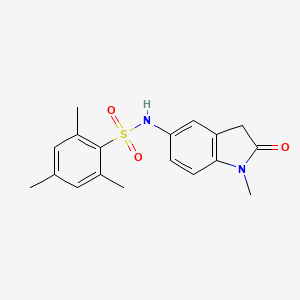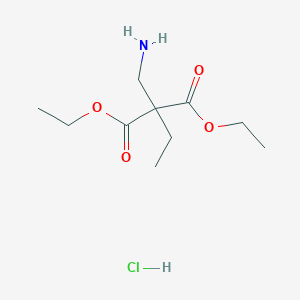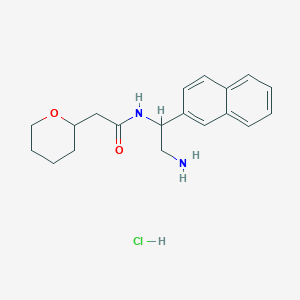
N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride, commonly known as ANE, is a chemical compound that has been increasingly studied in scientific research due to its potential therapeutic applications. ANE is a member of the family of compounds known as phenylalkylamines, which have been found to have a variety of biological activities.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride involves the reaction of 2-naphthyl ethylamine with 2-(oxan-2-yl)acetic acid to form the desired product. The reaction is carried out in the presence of a coupling agent and a base to facilitate the formation of the amide bond. The final product is obtained as a hydrochloride salt by treatment with hydrochloric acid.
Starting Materials
2-naphthyl ethylamine, 2-(oxan-2-yl)acetic acid, Coupling agent (e.g. EDC, HATU), Base (e.g. DIPEA, TEA), Hydrochloric acid
Reaction
Step 1: Dissolve 2-naphthyl ethylamine (1.0 equiv) and 2-(oxan-2-yl)acetic acid (1.1 equiv) in dry DMF., Step 2: Add the coupling agent (1.1 equiv) and the base (2.0 equiv) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Quench the reaction by adding water and extract the product with ethyl acetate., Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure., Step 5: Dissolve the crude product in ethanol and add hydrochloric acid to form the hydrochloride salt., Step 6: Filter the product and wash with ethanol to obtain the final product as a hydrochloride salt.
作用機序
The mechanism of action of ANE is not fully understood, but it is believed to act on several targets in the body, including ion channels, receptors, and enzymes. ANE has been found to modulate the activity of several ion channels, including TRPV1 and TRPA1, which are involved in pain sensation and inflammation. ANE has also been found to activate the G protein-coupled receptor GPR55, which is involved in a variety of physiological processes.
生化学的および生理学的効果
ANE has been found to have several biochemical and physiological effects in the body. In addition to its effects on ion channels and receptors, ANE has been found to increase the levels of several neurotransmitters, including dopamine and serotonin. ANE has also been found to increase the levels of several antioxidant enzymes, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of ANE is that it has been found to have a relatively low toxicity profile, making it a potentially safe compound for use in therapeutic applications. However, one limitation of ANE is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects.
将来の方向性
There are several future directions for research on ANE. One area of interest is the development of targeted therapies based on ANE's effects on ion channels and receptors. Another area of interest is the study of ANE's effects on the immune system, as it has been found to have anti-inflammatory effects. Additionally, further research is needed to fully understand the mechanism of action of ANE and its potential therapeutic applications.
科学的研究の応用
ANE has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, ANE has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Inflammation research has shown that ANE can reduce inflammation in animal models of arthritis and colitis. In neurological research, ANE has been found to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
特性
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2.ClH/c20-13-18(21-19(22)12-17-7-3-4-10-23-17)16-9-8-14-5-1-2-6-15(14)11-16;/h1-2,5-6,8-9,11,17-18H,3-4,7,10,12-13,20H2,(H,21,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZFZRCLMDIVQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

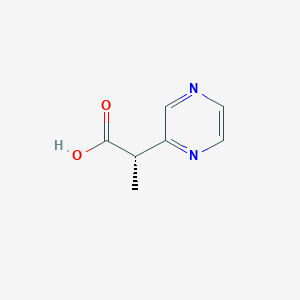
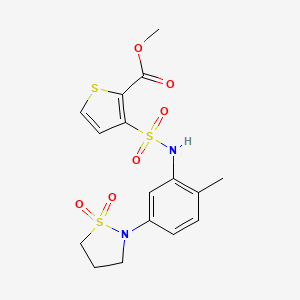
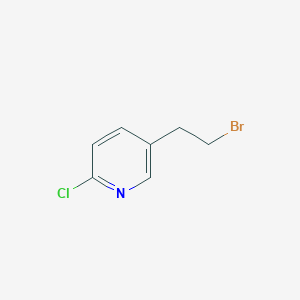
![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)
![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2388657.png)
![8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2388659.png)
![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)
![N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388662.png)
![N-(3-chloro-4-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2388664.png)
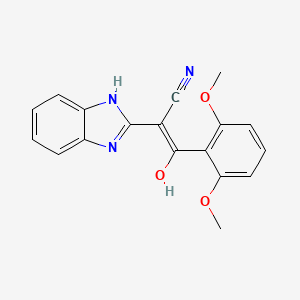
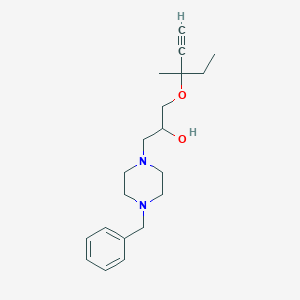
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2388669.png)
